Gamma-cyclodextrine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

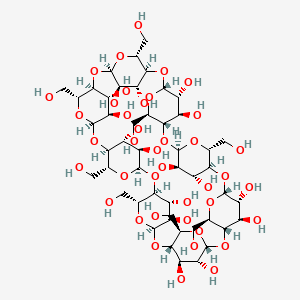

La gamma-cyclodextrine est un oligosaccharide cyclique composé de huit unités de glucose liées par des liaisons alpha-1,4-glycosidiques . Elle est dérivée de l'amidon et possède une structure toroïdale unique avec un extérieur hydrophile et une cavité intérieure hydrophobe . Cette structure permet à la this compound de former des complexes d'inclusion avec diverses molécules hôtes, ce qui la rend utile dans un large éventail d'applications .

Applications De Recherche Scientifique

Gamma-cyclodextrin has numerous applications in scientific research, including:

Mécanisme D'action

Target of Action

Gamma-Cyclodextrin (γ-CD) is a cyclic α-1,4-glucan derived from glucose, consisting of eight glucose units . Its primary targets are various hydrophobic guest molecules . The steric arrangement of glucose units in the γ-CD molecule results in a hollow truncated cone shape with a hydrophilic outside surface and a hydrophobic internal cavity . This unique structure enables γ-CD to form inclusion complexes with these guest molecules .

Mode of Action

The interaction of γ-CD with its targets involves the formation of inclusion complexes. The hydrophobic internal cavity of γ-CD encapsulates the hydrophobic guest molecules . In the case of steroidal neuromuscular blocking drugs like rocuronium and vecuronium, γ-CD forms very tight water-soluble complexes at a 1:1 ratio . This interaction creates a concentration gradient favoring the movement of the drug from the neuromuscular junction into the plasma, quickly reversing the drug-induced neuromuscular blockade .

Biochemical Pathways

The primary biochemical pathway affected by γ-CD is the enzymatic reaction involving cyclodextrin glycosyltransferase (CGTase). The accumulation of γ-CD during this reaction inhibits its own synthesis and favors the formation of other cyclodextrins . The extraction of γ-cd with a solvent-complexing agent can reduce its concentration in the water solution and consequently decrease product inhibition .

Pharmacokinetics

The ADME properties of γ-CD contribute to its bioavailability. γ-CD has a larger internal cavity, higher water solubility, and more bioavailability compared to α- and β-cyclodextrins . This makes γ-CD well-suited to accommodate larger biomolecules and other guests . It is well soluble in water and dimethyl sulfoxide, but poorly soluble in methanol .

Result of Action

The molecular and cellular effects of γ-CD’s action primarily involve the improved solubility, stability, and bioavailability of the guest molecules . The encapsulation into the γ-CD cavity confers these improved properties to the guest . For instance, in the case of steroidal neuromuscular blocking drugs, γ-CD’s action quickly reverses the drug-induced neuromuscular blockade .

Action Environment

Environmental factors can influence the action, efficacy, and stability of γ-CD. For instance, during the enzymatic reaction, the extraction of γ-CD with a solvent-complexing agent can reduce its concentration in the water solution and consequently decrease product inhibition . This suggests that the presence and concentration of certain solvents in the environment can influence the action of γ-CD.

Analyse Biochimique

Biochemical Properties

Gamma-Cyclodextrin interacts with various enzymes, proteins, and other biomolecules. The cyclodextrin glucanotransferase (CGTase) secreted by Bacillus clarkii 7364, an alkalophilic bacterium, converts pre-gelatinized potato starch into cyclodextrins, with the majority being Gamma-Cyclodextrin .

Cellular Effects

Its ability to form inclusion complexes with various hydrophobic guest molecules can lead to changes in the chemical and physical properties of these molecules, potentially influencing cell function .

Molecular Mechanism

The mechanism of action of Gamma-Cyclodextrin involves its interaction with CGTase. This enzyme catalyzes the conversion of starch into cyclodextrins, with Gamma-Cyclodextrin being the predominant product . The enzyme’s interaction with Gamma-Cyclodextrin is likely to involve binding interactions and possibly changes in gene expression .

Temporal Effects in Laboratory Settings

Its production from starch by CGTase suggests that it may be stable under the conditions used for this enzymatic reaction .

Metabolic Pathways

Gamma-Cyclodextrin is involved in the metabolic pathway catalyzed by CGTase, which converts starch into cyclodextrins . It may interact with enzymes or cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Its hydrophilic outside surface and hydrophobic internal cavity suggest that it could interact with various transporters or binding proteins .

Subcellular Localization

Its biochemical properties suggest that it could be directed to specific compartments or organelles based on its interactions with other biomolecules .

Méthodes De Préparation

La gamma-cyclodextrine est généralement produite par conversion enzymatique de l'amidon à l'aide de la cyclodextrine glycosyltransférase (CGTase) . Le processus comprend les étapes suivantes :

Liquéfaction de l'amidon : L'amidon est liquéfié soit par traitement thermique, soit à l'aide de l'alpha-amylase.

Conversion enzymatique : La CGTase est ajoutée à l'amidon liquéfié pour catalyser la formation de this compound.

Séparation et purification : Le mélange résultant contient des alpha-, bêta- et gamma-cyclodextrines, qui sont séparées à l'aide de techniques chromatographiques.

Les méthodes de production industrielle impliquent souvent l'utilisation de solvants organiques et de solutions tampons spécifiques pour augmenter le rendement et la pureté de la this compound . Par exemple, l'ajout de liquides ioniques fonctionnalisés par un groupe ester peut améliorer l'hydrophobicité de la this compound, favorisant sa coprécipitation avec des solvants organiques .

Analyse Des Réactions Chimiques

La gamma-cyclodextrine subit diverses réactions chimiques, notamment :

Substitution : Les réactions de substitution, telles que l'hydroxypropylation, peuvent augmenter la solubilité de la this compound.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et des agents alkylants comme l'oxyde de propylène . Les principaux produits formés à partir de ces réactions sont divers dérivés de la this compound avec des capacités de solubilité et de complexation améliorées .

Applications de la recherche scientifique

La this compound a de nombreuses applications dans la recherche scientifique, notamment :

Mécanisme d'action

Le mécanisme d'action de la this compound implique la formation de complexes d'inclusion avec des molécules hôtes . La cavité intérieure hydrophobe de la this compound peut encapsuler des molécules hydrophobes, tandis que l'extérieur hydrophile permet au complexe d'être soluble dans l'eau . Cette encapsulation améliore la solubilité, la stabilité et la biodisponibilité des molécules hôtes . Dans le cas de l'administration de médicaments, la this compound peut former des complexes avec des composés pharmaceutiques, les protégeant de la dégradation et facilitant leur libération contrôlée .

Comparaison Avec Des Composés Similaires

La gamma-cyclodextrine fait partie de la famille des cyclodextrines, qui comprend également l'alpha-cyclodextrine et la bêta-cyclodextrine . Les principales différences entre ces composés sont :

Alpha-cyclodextrine : Composée de six unités de glucose, elle a une taille de cavité plus petite et convient à la complexation de molécules plus petites.

Bêta-cyclodextrine : Composée de sept unités de glucose, elle a une taille de cavité modérée et est couramment utilisée pour la complexation de composés aromatiques.

This compound : Composée de huit unités de glucose, elle a la plus grande taille de cavité et peut accueillir de plus grandes biomolécules et autres invités.

La plus grande taille de cavité de la this compound et sa plus grande solubilité dans l'eau la rendent unique parmi les cyclodextrines, lui permettant de former des complexes d'inclusion avec une plus grande variété de molécules .

Propriétés

IUPAC Name |

5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H80O40.H2O/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58;/h9-72H,1-8H2;1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKUKQHKKVTYOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O41 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1315.1 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.